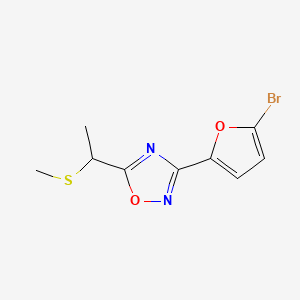
N-(3,5-dimethyl-1,2-oxazol-4-yl)-N-methylquinoline-6-carboxamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-(3,5-dimethyl-1,2-oxazol-4-yl)-N-methylquinoline-6-carboxamide, also known as DMXAA, is a small molecular compound that has been studied for its potential use in cancer treatment. DMXAA was first discovered in the late 1990s and has since been the subject of numerous scientific studies.
作用機序
N-(3,5-dimethyl-1,2-oxazol-4-yl)-N-methylquinoline-6-carboxamide's mechanism of action is not fully understood, but it is believed to work by activating the immune system and inducing the production of cytokines. Cytokines are proteins that play a role in the immune response and can help to fight cancer cells. N-(3,5-dimethyl-1,2-oxazol-4-yl)-N-methylquinoline-6-carboxamide has been shown to induce the production of tumor necrosis factor-alpha (TNF-alpha), a cytokine that can cause tumor cell death.
Biochemical and Physiological Effects:
N-(3,5-dimethyl-1,2-oxazol-4-yl)-N-methylquinoline-6-carboxamide has been shown to have a number of biochemical and physiological effects. It has been shown to increase the production of cytokines, including TNF-alpha and interferon-gamma (IFN-gamma). N-(3,5-dimethyl-1,2-oxazol-4-yl)-N-methylquinoline-6-carboxamide has also been shown to increase the number of immune cells, such as T cells and natural killer cells, in the blood.
実験室実験の利点と制限
One advantage of N-(3,5-dimethyl-1,2-oxazol-4-yl)-N-methylquinoline-6-carboxamide is that it has been shown to have anti-tumor activity in a variety of cancer cell lines. Additionally, it has been shown to enhance the effectiveness of chemotherapy and radiation therapy in preclinical studies. However, there are also limitations to using N-(3,5-dimethyl-1,2-oxazol-4-yl)-N-methylquinoline-6-carboxamide in lab experiments. For example, its mechanism of action is not fully understood, and it may have different effects depending on the specific type of cancer being studied.
将来の方向性
There are a number of future directions for N-(3,5-dimethyl-1,2-oxazol-4-yl)-N-methylquinoline-6-carboxamide research. One area of research is focused on understanding its mechanism of action and how it can be used in combination with other cancer therapies. Another area of research is focused on developing new formulations of N-(3,5-dimethyl-1,2-oxazol-4-yl)-N-methylquinoline-6-carboxamide that can be used in clinical trials. Additionally, there is ongoing research into the potential use of N-(3,5-dimethyl-1,2-oxazol-4-yl)-N-methylquinoline-6-carboxamide in combination with immunotherapy for cancer treatment.
合成法
N-(3,5-dimethyl-1,2-oxazol-4-yl)-N-methylquinoline-6-carboxamide can be synthesized through a multi-step process that involves the reaction of various chemical compounds. The synthesis method typically involves the use of organic solvents and requires careful attention to detail to ensure the purity of the final product. The exact synthesis method used may vary depending on the specific application of N-(3,5-dimethyl-1,2-oxazol-4-yl)-N-methylquinoline-6-carboxamide.
科学的研究の応用
N-(3,5-dimethyl-1,2-oxazol-4-yl)-N-methylquinoline-6-carboxamide has been studied for its potential use in cancer treatment. Specifically, it has been shown to have anti-tumor activity in a variety of cancer cell lines, including lung, breast, and colon cancer. N-(3,5-dimethyl-1,2-oxazol-4-yl)-N-methylquinoline-6-carboxamide has also been shown to enhance the effectiveness of chemotherapy and radiation therapy in preclinical studies.
特性
IUPAC Name |
N-(3,5-dimethyl-1,2-oxazol-4-yl)-N-methylquinoline-6-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H15N3O2/c1-10-15(11(2)21-18-10)19(3)16(20)13-6-7-14-12(9-13)5-4-8-17-14/h4-9H,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JDXYDGFAXPEXAF-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=NO1)C)N(C)C(=O)C2=CC3=C(C=C2)N=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H15N3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
281.31 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![[4-(pyrrolidine-1-carbonyl)phenyl]-(1H-pyrrol-3-yl)methanone](/img/structure/B7585029.png)
![2-[(2-Chlorophenyl)methyl]-7-thia-2-azaspiro[4.4]nonane-1,3-dione](/img/structure/B7585043.png)


![[4-(Oxolan-3-yloxy)piperidin-1-yl]-piperidin-1-ylmethanone](/img/structure/B7585062.png)
![3-[(2-Oxo-1-propan-2-ylpiperidin-3-yl)sulfanylmethyl]benzamide](/img/structure/B7585081.png)
![1-Cyclopropyl-4-[(4-methylcyclohexyl)amino]pyrrolidin-2-one](/img/structure/B7585085.png)
![3,5-Dimethyl-4-[(4-pyrrol-1-ylpyrazol-1-yl)methyl]-1,2-oxazole](/img/structure/B7585088.png)



![1-[(2,6-Dimethylphenyl)methyl]-2-methylsulfonylimidazole](/img/structure/B7585122.png)

![2-[(4-Chloropyrazol-1-yl)methyl]-5-(3-fluorophenyl)-1,3-oxazole](/img/structure/B7585138.png)